molecular formula C13H17NS B2752359 (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine CAS No. 1248644-67-8

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine

Cat. No.: B2752359
CAS No.: 1248644-67-8
M. Wt: 219.35
InChI Key: OQAXSPRYEYPRNI-UHFFFAOYSA-N
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Description

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine is a chemical compound with the molecular formula C13H17NS and a molecular weight of 219.35 g/mol . This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an amine group attached to a 2-methylpropyl chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine typically involves the reaction of benzothiophene derivatives with appropriate amine precursors. One common method includes the alkylation of benzothiophene with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine is unique due to its specific combination of a benzothiophene ring and a 2-methylpropyl amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NS/c1-10(2)7-14-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAXSPRYEYPRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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